molecular formula C29H28N4O B2999701 N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203052-66-7

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Numéro de catalogue B2999701
Numéro CAS: 1203052-66-7
Poids moléculaire: 448.57
Clé InChI: XJOQWUJSIVAPKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPIP and is a piperidine-based compound with a pyridazine ring and a biphenyl group.

Applications De Recherche Scientifique

Glycine Transporter 1 Inhibition

Research has shown that compounds structurally related to N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, act as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors have been identified using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, highlighting their potential application in modulating neurotransmitter systems for therapeutic purposes (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, pointing to their utility in cancer research and therapy (Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis

The separation of related substances using nonaqueous capillary electrophoresis has been explored, providing a method for the quality control of pharmaceuticals. This includes the study of imatinib mesylate and its related compounds, showcasing the technique's effectiveness, simplicity, and affordability for pharmaceutical analysis (Ye et al., 2012).

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives as cannabinoid receptor antagonists has identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This includes the exploration of compounds with specific substituents that contribute to their pharmacological profiles, potentially offering insights into the development of treatments for cannabinoid-related disorders (Lan et al., 1999).

Non-Linear Optical (NLO) Properties

The synthesis and characterization of compounds with non-linear optical (NLO) properties and their potential applications in materials science have been explored. This includes the investigation of molecular structures through experimental and computational studies, highlighting the potential of such compounds in developing advanced materials with specific optical properties (Jayarajan et al., 2019).

Propriétés

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O/c1-21-9-5-6-12-24(21)27-15-16-28(32-31-27)33-19-17-23(18-20-33)29(34)30-26-14-8-7-13-25(26)22-10-3-2-4-11-22/h2-16,23H,17-20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQWUJSIVAPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.